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Bacteriocin curvacin-A

Redox stability Disulfide bond reduction Food matrix compatibility

Bacteriocin curvacin-A (often referred to interchangeably as sakacin A) is a 41-amino-acid, ribosomally synthesized, class IIa (pediocin-like) antimicrobial peptide produced by Lactobacillus curvatus LTH1174, a starter organism originally isolated from fermented dry sausage. Its mature peptide sequence (ARSYGNGVYCNNKKCWVNRGEATQSIIGGMISGWASGLAGM) contains a single N-terminal disulfide bond within the conserved YGNGV 'pediocin box' motif and is differentiated from many other class IIa members by its C-terminal helix-hinge-helix structural motif.

Molecular Formula
Molecular Weight
Cat. No. B1578137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriocin curvacin-A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curvacin-A (Bacteriocin curvacin-A) Procurement Baseline: Class, Structure & Primary Comparator Space


Bacteriocin curvacin-A (often referred to interchangeably as sakacin A) is a 41-amino-acid, ribosomally synthesized, class IIa (pediocin-like) antimicrobial peptide produced by Lactobacillus curvatus LTH1174, a starter organism originally isolated from fermented dry sausage [1]. Its mature peptide sequence (ARSYGNGVYCNNKKCWVNRGEATQSIIGGMISGWASGLAGM) contains a single N-terminal disulfide bond within the conserved YGNGV 'pediocin box' motif and is differentiated from many other class IIa members by its C-terminal helix-hinge-helix structural motif [2]. The closest functional and structural comparators are the class IIa bacteriocins pediocin PA-1, enterocin A, sakacin P, and leucocin A, all of which share the N-terminal pediocin box but diverge significantly in their C-terminal domain architecture, disulfide bond content, and resultant target-cell specificity profiles [3].

Why Generic Substitution Among Class IIa Bacteriocins Fails: Curvacin-A Differentiation Drivers


Despite sharing the N-terminal YGNGV pediocin box, class IIa bacteriocins exhibit marked divergence in C-terminal sequence, disulfide bond architecture, and immunity protein specificity, all of which dictate non-interchangeable target-cell killing spectra, redox stability, and producer self-protection profiles [1]. Hybrid bacteriocin studies have demonstrated that the C-terminal domain is the primary determinant of target-cell specificity, meaning that substituting curvacin-A with pediocin PA-1 or enterocin A results in fundamentally different strain susceptibility patterns [2]. Furthermore, the number of disulfide bonds governs differential sensitivity to reducing environments and thermal stability: pediocin PA-1 and enterocin A possess a second C-terminal disulfide bond absent in curvacin-A and sakacin P, conferring superior structural rigidity at elevated temperatures but substantially greater vulnerability to disulfide-reducing conditions that are common in complex food matrices [3]. These structural and mechanistic distinctions preclude the assumption that any class IIa bacteriocin can serve as a drop-in replacement for curvacin-A in either research or industrial applications.

Curvacin-A Quantitative Comparative Evidence: Procurement-Relevant Differentiation Dimensions


Disulfide Bond Content Dictates Differential Sensitivity to Reducing Environments: Curvacin-A vs. Pediocin PA-1 & Enterocin A

Curvacin-A and sakacin P, each possessing a single conserved N-terminal disulfide bond, exhibit markedly less sensitivity to disulfide bond reduction by DTT compared to pediocin PA-1 and enterocin A, which contain an additional C-terminal disulfide bond [1]. In the Eijsink et al. (1998) comparative study, the antagonistic activity of pediocin PA-1 and enterocin A was 'much more sensitive' to disulfide bond reduction than that of sakacin P and curvacin-A, indicating that the extra C-terminal disulfide bond—while conferring structural rigidity—represents a liability in reducing environments typical of many food systems and in vivo niches [1]. This differential redox sensitivity constitutes a critical procurement consideration when selecting a class IIa bacteriocin for applications involving reducing agents or redox-active food components.

Redox stability Disulfide bond reduction Food matrix compatibility

Unique C-Terminal Helix-Hinge-Helix Architecture Distinguishes Curvacin-A from All Other Structurally Characterized Pediocin-Like Peptides

NMR solution structure determination (PDB: 2A2B) revealed that curvacin-A possesses a unique C-terminal helix-hinge-helix structural motif (residues 19–24: short hydrophilic helix; residues 26–28: hinge with critical Gly28; residues 29–39: amphiphilic/hydrophobic helix) that is not found in other structurally characterized subgroup 1 or subgroup 2 pediocin-like bacteriocins such as sakacin P, leucocin A, or carnobacteriocin B2 [1]. The PDBe entry explicitly states: 'The helix-hinge-helix structure in the C-terminal half of curvacin A clearly distinguishes this peptide from the other pediocin-like peptides whose structures have been analyzed' [1]. This structural divergence places curvacin-A in a distinct subgroup (subgroup 3) alongside enterocin P and carnobacteriocin BM1, and directly dictates its unique membrane orientation—with the central helix inserting into the membrane interface region and the C-terminal helix penetrating the hydrophobic core via a Gly28-mediated hinge [2].

NMR solution structure Membrane insertion mechanism Structure-activity relationship

Curvacin-A Confers Quantified Competitive Exclusion Dominance in Sausage Fermentation: >97% Strain Dominance vs. Commercial Starter

In pilot-scale fermented sausage trials, Lactobacillus curvatus LTH1174 producing curvacin-A demonstrated a quantifiable competitive exclusion advantage over a highly competitive commercial starter strain (L. curvatus LTH683). Upon co-inoculation at equal cell densities, the curvacin-A-producing strain represented more than 97% of the lactobacilli present in the sausages after only 3 days of fermentation [1]. Critically, a plasmid-cured derivative of LTH1174 that was unable to produce curvacin-A lost its competitive dominance, confirming that bacteriocin production—not strain background—was the causative factor [1]. This in situ food-model evidence directly establishes that curvacin-A production drives ecological dominance in a complex, competitive microbial community under actual industrial fermentation conditions.

Starter culture competitiveness In situ sausage fermentation Biopreservation efficacy

Differential Thermal Activity Profile: Curvacin-A Loses 30–50× Potency at Physiological Temperature vs. Pediocin PA-1 Which Retains Full Activity

Kaur et al. (2004) demonstrated through combined circular dichroism, molecular dynamics simulations, and antimicrobial activity assays that class IIa bacteriocins lacking a second C-terminal disulfide bond—including curvacin-A, sakacin P, enterocin P, leucocin A, and carnobacteriocin B2—experience partial disruption of their C-terminal α-helical structure at elevated temperatures, resulting in a 30- to 50-fold reduction in antimicrobial potency when the temperature is increased from 298 K (25 °C) to 310 K (37 °C) [1]. In contrast, pediocin PA-1, which possesses a second C-terminal disulfide bond, maintains its overall structure and is equally active at both temperatures [1]. This differential thermal stability profile has direct implications: curvacin-A is optimally suited for food preservation applications at ambient or refrigeration temperatures but may be less effective than pediocin PA-1 for applications requiring potency at mammalian body temperature.

Temperature-dependent potency C-terminal disulfide bond stability Therapeutic vs. food application suitability

Subgroup-Restricted Immunity Protein Specificity Minimizes Cross-Resistance Risks When Co-Formulating Curvacin-A with Other Bacteriocins

Fimland et al. (2002) systematically tested the functionality and specificity of six pediocin-like bacteriocin immunity proteins (from curvacin-A, enterocin A, enterocin P, leucocin A, pediocin PA-1, and sakacin P) expressed in three different sensitive lactic acid bacterium indicator strains against seven different purified bacteriocins [1]. Cross-immunity was observed almost exclusively when either the bacteriocins or the immunity proteins belonged to the same sequence-based subgroup [1]. Specifically, the curvacin-A immunity protein conferred protection primarily against bacteriocins within its own subgroup (subgroup 3), and not against subgroup 1 bacteriocins such as pediocin PA-1 or sakacin P [1]. This subgroup-restricted immunity profile means that curvacin-A can be co-formulated or sequentially applied with subgroup 1 bacteriocins (e.g., pediocin PA-1) with a reduced risk of cross-resistance development, a strategic advantage for hurdle-technology approaches in food biopreservation.

Immunity protein specificity Cross-resistance profiling Bacteriocin combination strategies

Curvacin-A Production Is Optimized at Sausage-Relevant Low Temperatures (20–27 °C), Decoupling from Growth Optimum (34.5 °C)

Messens et al. (2003) demonstrated through modelling of growth and bacteriocin production kinetics that the optimum temperature for curvacin-A production (20–27 °C) is substantially lower than and decoupled from the optimum temperature for cell growth (34.5 °C) of the producer strain L. curvatus LTH1174 [1]. This biokinetic decoupling is functionally relevant because European sausage fermentation processes are typically conducted within this lower temperature range (20–27 °C), meaning that curvacin-A production is naturally maximized under standard industrial fermentation conditions without requiring specialized temperature interventions [1]. This contrasts with many other bacteriocin production systems where the temperature optimum for bacteriocin synthesis coincides with the growth optimum, potentially limiting production under low-temperature food processing conditions.

Bioprocess optimization Temperature-dependent bacteriocin production Fermented sausage manufacturing

Curvacin-A Best-Fit Application Scenarios Derived from Quantitative Comparative Evidence


Fermented Dry Sausage Starter Culture with In Situ Competitive Exclusion

Based on the quantified >97% competitive dominance of the curvacin-A-producing L. curvatus LTH1174 over commercial starter strains in pilot-scale sausage fermentation [1], curvacin-A-producing starter cultures are the evidence-backed choice for dry sausage manufacturers seeking to suppress fortuitous flora—including Listeria monocytogenes—through in situ bacteriocin production. The decoupled temperature optimum for curvacin-A production (20–27 °C) [2] aligns precisely with standard European sausage fermentation temperatures, ensuring maximal bacteriocin output without process modification.

Food Biopreservation in Reducing-Environment Matrices Where Multi-Disulfide-Bond Bacteriocins Fail

In food matrices containing reducing agents (e.g., cured meats with nitrite, products with added ascorbate or sulfhydryl-containing compounds), curvacin-A's single disulfide bond architecture confers substantially lower sensitivity to reductive inactivation compared to pediocin PA-1 or enterocin A [3]. Procurement of curvacin-A for these applications avoids the activity loss that would occur with two-disulfide-bond class IIa bacteriocins under reducing conditions.

Multi-Bacteriocin Hurdle Technology with Predictable Resistance Management

For food biopreservation strategies employing multiple bacteriocins in combination or rotation, curvacin-A's subgroup-restricted immunity profile [4] enables co-formulation with subgroup 1 bacteriocins (e.g., pediocin PA-1) with a minimized risk of cross-resistance. This evidence-based pairing strategy is not feasible when substituting curvacin-A with leucocin A, whose immunity protein exhibits broader, strain-dependent cross-protection in certain indicator backgrounds [4].

Ambient- and Chill-Temperature Food Preservation (Not Physiological-Temperature Therapeutics)

Curvacin-A's 30- to 50-fold reduction in antimicrobial potency when temperature rises from 25 °C to 37 °C [5] defines its optimal application envelope as ambient- or chill-temperature food preservation, not physiological-temperature therapeutic scenarios. For applications requiring sustained activity at 37 °C (e.g., gastrointestinal infection models), the evidence indicates that pediocin PA-1, which maintains full activity across this temperature range [5], is the more appropriate procurement choice.

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